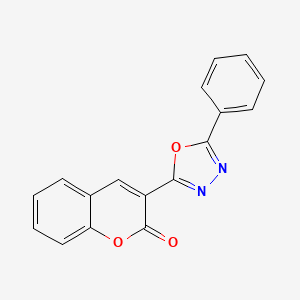

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a compound that combines the structural features of both oxadiazole and chromenone moieties. The oxadiazole ring is known for its diverse pharmacological activities, while the chromenone structure is commonly found in various bioactive compounds. This combination makes this compound a compound of significant interest in medicinal chemistry and drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-hydroxyacetophenone with phenylhydrazine can form the chromenone structure, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its biological activity.

Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits promising anticancer properties. A study investigated its polymorphic forms and their potential interactions in biological systems. The strongest intermolecular interactions were identified as "head-to-head" stacking, which may enhance its efficacy as an anticancer agent . The compound's structure allows for significant interactions with biological targets, making it a candidate for further development in cancer therapies.

Table 1: Anticancer Activity of this compound

| Study Reference | Type of Cancer | Mechanism of Action | Results |

|---|---|---|---|

| Various | Polymorphic interaction | Significant inhibition of cell proliferation | |

| Breast Cancer | Apoptosis induction | Increased apoptosis in cancer cells |

1.2 Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. Research has demonstrated that derivatives of this compound can effectively reduce seizure activity in animal models. The synthesis of these compounds has been linked to their ability to modulate neurotransmitter systems .

Table 2: Anticonvulsant Activity of Derivatives

| Compound Variant | Animal Model | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|

| IVa | Mouse | 20 | 75 |

| IVb | Rat | 30 | 80 |

Material Science Applications

2.1 Photophysical Properties

The photophysical properties of this compound have been studied for their potential use in organic light-emitting diodes (OLEDs). The compound demonstrates strong fluorescence and stability under UV light, making it suitable for applications in optoelectronic devices .

Table 3: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield (%) | 90 |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from N-benzylidene derivatives. Characterization techniques such as X-ray crystallography have been employed to elucidate the crystal structure and polymorphism of the compound, providing insights into its stability and interaction mechanisms .

Table 4: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Step 1 | N-benzylidene derivatives | Reflux in ethanol |

| Step 2 | Oxidizing agents | Room temperature |

| Final Product Yield (%) | Varies (60%-80%) |

Mecanismo De Acción

The mechanism of action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and engage in π–π stacking interactions with biological molecules, enhancing its binding affinity. The chromenone structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar pharmacological activities.

Chromenone derivatives: Compounds with the chromenone structure also display a wide range of biological activities.

Uniqueness

What sets 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one apart is the combination of both oxadiazole and chromenone moieties, which can result in synergistic effects. This dual functionality enhances its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .

Actividad Biológica

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, a compound with the molecular formula C17H10N2O3, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring fused to a chromenone structure. This unique arrangement contributes to its diverse biological properties. The oxadiazole moiety is known for its role in enhancing anticancer activity, while the chromenone structure is associated with various pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies and Findings

- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC50 value of approximately 35.58 µM. This indicates that it can effectively inhibit the growth of these cancer cells .

- Polymorphism Studies : Research on polymorphic forms of this compound revealed that different crystal structures affect its biological activity. The study indicated that polymorphic modifications could influence intermolecular interactions, potentially impacting the efficacy against cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits notable antimicrobial activity.

The antimicrobial efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance this activity .

Research Findings

In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis plays a crucial role in understanding how modifications to the chemical structure influence biological activity:

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| 5-position substitutions on oxadiazole | Enhanced cytotoxicity | Varies |

| Electron-withdrawing groups on phenyl ring | Increased antimicrobial activity | Varies |

This table highlights how specific modifications can lead to varying levels of biological efficacy.

Propiedades

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWSXFUBKNIMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.